Tetraethylammonium acetate tetrahydrate

Catalog No.
S1897718
CAS No.
67533-12-4
M.F
C10H31NO6
M. Wt
261.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium acetate tetrahydrate

CAS Number

67533-12-4

Product Name

Tetraethylammonium acetate tetrahydrate

IUPAC Name

tetraethylazanium;acetate;tetrahydrate

Molecular Formula

C10H31NO6

Molecular Weight

261.36 g/mol

InChI

InChI=1S/C8H20N.C2H4O2.4H2O/c1-5-9(6-2,7-3)8-4;1-2(3)4;;;;/h5-8H2,1-4H3;1H3,(H,3,4);4*1H2/q+1;;;;;/p-1

InChI Key

QNOAKQGNSWGYOE-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.CC(=O)[O-].O.O.O.O

Canonical SMILES

CC[N+](CC)(CC)CC.CC(=O)[O-].O.O.O.O

Membrane Separation Processes

TEAA•4H₂O has been studied for its ability to create membranes selectively permeable to carbon dioxide (CO₂) while hindering the passage of other gases like hydrogen (H₂) and methane (CH₄). This property makes it a potential candidate for developing membranes for CO₂ capture technologies. A study published in the Journal of Membrane Science demonstrated the use of TEAA•4H₂O in preparing such membranes. Source: Separation of Carbon Dioxide from Hydrogen and Methane using Supported Ionic Liquid Membranes, Journal of Membrane Science:

Organic Synthesis

The unique properties of TEAA•4H₂O make it a valuable reagent in organic synthesis. Research has explored its application in:

  • Ring-Opening Reactions: A study described the use of TEAA•4H₂O as a catalyst for the ring-opening of 1,3,2-dioxaphospholanes, expanding the possibilities for synthesizing specific organophosphorus compounds. Source: Ring-Opening of 1,3,2-Dioxaphospholanes by Tetraethylammonium Acetate, The Journal of Organic Chemistry:
  • Ether Phospholipid Synthesis: TEAA•4H₂O has also been employed as a catalyst in the synthesis of ether phospholipids, a class of lipids with various biological functions. Source: Synthesis of Ether Phospholipids with a Primary Ether Linkage at the sn-1 Position, Chemistry and Biodiversity

Tetraethylammonium acetate tetrahydrate is a quaternary ammonium salt with the chemical formula C₁₀H₃₁NO₆. It consists of a tetraethylammonium cation and an acetate anion, associated with four water molecules. This compound typically appears as a white to light yellow crystalline powder and is soluble in water. It is primarily used in research settings and is not intended for diagnostic or therapeutic applications .

Due to its ionic nature. It can undergo:

  • Decomposition: When heated, it may decompose, releasing volatile components.
  • Ion Exchange Reactions: As a quaternary ammonium compound, it can exchange its acetate ion with other anions in solution.
  • Hydrolysis: In aqueous solutions, it may undergo hydrolysis, affecting its stability and reactivity.

These reactions are significant for understanding its behavior in different chemical environments.

Tetraethylammonium acetate tetrahydrate has shown biological activity as a cyclase inhibitor. Cyclases are enzymes that catalyze the formation of cyclic nucleotides, which play crucial roles in cellular signaling pathways. By inhibiting these enzymes, tetraethylammonium acetate tetrahydrate may influence various physiological processes, making it a subject of interest in pharmacological studies .

The synthesis of tetraethylammonium acetate tetrahydrate can be achieved through several methods:

  • Neutralization Reaction: Tetraethylammonium hydroxide can be neutralized with acetic acid to yield tetraethylammonium acetate.
  • Salification: The reaction between tetraethylammonium bromide and sodium acetate in aqueous solution can produce tetraethylammonium acetate, followed by crystallization to obtain the tetrahydrate form.
  • Hydration: The addition of water to the anhydrous form of tetraethylammonium acetate under controlled conditions can lead to the formation of the tetrahydrate.

These methods allow for the production of the compound with varying degrees of purity and hydration levels.

Tetraethylammonium acetate tetrahydrate has several applications in research:

  • Laboratory Reagent: Used as a reagent in organic synthesis and analytical chemistry.
  • Biochemical Studies: Employed in studies involving enzyme inhibition and cellular signaling pathways.
  • Ion Transport Studies: Investigated for its role in ion transport mechanisms due to its ionic nature.

These applications highlight its importance in both academic and industrial research settings.

Research on interaction studies involving tetraethylammonium acetate tetrahydrate has focused on its effects on various biological systems. Notably, it has been studied for its:

  • Inhibition of Cyclases: Understanding how it affects cyclic nucleotide levels can provide insights into cellular signaling processes.
  • Membrane Permeability: Investigations into how this compound interacts with cellular membranes are crucial for understanding its transport mechanisms.

Such studies contribute to a deeper understanding of its biological implications and potential therapeutic uses.

Tetraethylammonium acetate tetrahydrate shares similarities with several other quaternary ammonium compounds. Here is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Tetraethylammonium bromideC₈H₁₈BrNCommonly used as a phase transfer catalyst
Tetrabutylammonium bromideC₁₆H₃₄BrNLarger alkyl groups, used in organic synthesis
Trimethylbenzylammonium chlorideC₁₂H₁₉ClNUsed as a surfactant and phase transfer agent

Tetraethylammonium acetate tetrahydrate is unique due to its specific use as a cyclase inhibitor and its hydration state, which influences its solubility and reactivity compared to other similar compounds. Its distinct properties make it valuable for targeted research applications.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Modify: 2023-08-16

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